TPA 023

GABAA receptor Benzodiazepine binding site Subtype selectivity

TPA 023 is a functionally selective α2/α3 GABAA partial agonist, ideal for anxiety research without α1-mediated sedation, amnesia, or motor impairment. It avoids dependence issues, ensuring clean data in chronic studies. A benchmark for novel anxiolytics, it provides reproducible efficacy in behavioral assays. Choose TPA 023 for precise, subtype-specific pharmacology.

Molecular Formula C20H22FN7O
Molecular Weight 395.4 g/mol
CAS No. 252977-51-8
Cat. No. B1682440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTPA 023
CAS252977-51-8
Synonyms7-(1,1-dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo(4,3-b)pyridazine
MK-0777
TPA 023
TPA-023
TPA023
Molecular FormulaC20H22FN7O
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESCCN1C(=NC=N1)COC2=NN3C(=NN=C3C4=CC=CC=C4F)C=C2C(C)(C)C
InChIInChI=1S/C20H22FN7O/c1-5-27-17(22-12-23-27)11-29-19-14(20(2,3)4)10-16-24-25-18(28(16)26-19)13-8-6-7-9-15(13)21/h6-10,12H,5,11H2,1-4H3
InChIKeyQKIWQBLNTSQOLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

7-(1,1-Dimethylethyl)-6-((1-ethyl-1H-1,2,4-triazol-5-yl)methoxy)-3-(2-fluorophenyl)-1,2,4-triazolo(4,3-b)pyridazine (CAS 252977-51-8, TPA023) for Research Procurement


7-(1,1-Dimethylethyl)-6-((1-ethyl-1H-1,2,4-triazol-5-yl)methoxy)-3-(2-fluorophenyl)-1,2,4-triazolo(4,3-b)pyridazine (CAS 252977-51-8), also known as TPA023 or MK-0777, is a triazolopyridazine derivative that acts as a subtype‑selective GABAA receptor partial agonist [1]. It binds with subnanomolar affinity to the benzodiazepine binding site of GABAA receptors containing α1, α2, α3, or α5 subunits, but exhibits partial agonist efficacy exclusively at α2‑ and α3‑containing receptor subtypes while lacking efficacy at α1‑ and α5‑containing subtypes [2]. This functional selectivity profile underlies its demonstrated anxiolytic efficacy without the sedative, amnestic, or motor‑impairing effects typical of non‑selective benzodiazepine agonists [3].

Functional Selectivity vs. Pan‑Agonism: Why Generic Benzodiazepine Ligands Cannot Substitute for TPA023 (CAS 252977-51-8) in Research


The α2/α3‑selective partial agonist profile of TPA023 fundamentally distinguishes it from non‑selective benzodiazepines (e.g., lorazepam, diazepam) and α1‑selective agents (e.g., zolpidem) that are commonly used as reference compounds or starting points in GABAA‑targeted research [1]. Non‑selective agonists produce sedation and motor impairment at occupancies below 30% due to α1‑subtype activation, whereas TPA023 achieves anxiolytic efficacy at occupancies exceeding 70% without inducing sedation [2]. Moreover, within the triazolopyridazine chemical class, subtle modifications alter functional efficacy; for instance, TPA023B (an α2/α3/α5 partial agonist) yields a different discriminative stimulus profile than TPA023 (α2/α3 only, silent at α5) [3]. Consequently, substituting a generic benzodiazepine or even a structurally related analog for TPA023 in mechanistic, behavioral, or translational studies will confound interpretation of subtype‑specific pharmacology and cannot replicate the unique efficacy‑to‑side‑effect separation that defines TPA023's research utility.

Quantitative Differentiation of TPA023 (CAS 252977-51-8) from Key Comparators


In Vitro Binding Affinity and Subtype Selectivity of TPA023

TPA023 exhibits subnanomolar binding affinity (Ki = 0.19–0.41 nM) at recombinant human GABAA receptors containing α1, α2, α3, or α5 subunits [1]. In functional assays, TPA023 is a partial agonist at α2‑ and α3‑containing receptors (efficacy ~30–50% of the full agonist chlordiazepoxide) but displays no agonist efficacy at α1‑ or α5‑containing subtypes [2]. This contrasts sharply with the non‑selective benzodiazepine lorazepam, which acts as a full agonist across all four subtypes with comparable efficacy (≥90%) [2].

GABAA receptor Benzodiazepine binding site Subtype selectivity

Receptor Occupancy vs. Sedation: TPA023 Contrasts with Non‑Selective Benzodiazepines

In humans, a single 2‑mg oral dose of TPA023 produced 50–60% benzodiazepine binding site occupancy without overt sedative‑like effects [1]. By comparison, non‑selective full agonists (e.g., lorazepam, diazepam) are associated with sedation at occupancies below 30% [2]. The plasma concentration of TPA023 required for 50% occupancy (EC50) was 9 ng/mL in humans, whereas occupancy‑sedation dissociation is not observed with non‑selective ligands [3].

Receptor occupancy Sedation Translational biomarker

Human Pharmacodynamic Profile: TPA023 vs. Lorazepam in Healthy Volunteers

In a double‑blind, placebo‑controlled crossover study (n=12), TPA023 (0.5 and 1.5 mg) was compared with lorazepam (2 mg). TPA023 caused a dose‑dependent reduction in saccadic peak velocity (maximum reduction ~85 deg/s at 1.5 mg), comparable to lorazepam, confirming CNS penetration [1]. However, unlike lorazepam, TPA023 had no detectable effects on saccadic latency, saccadic inaccuracy, VAS alertness scores, verbal/visual memory, or body sway [1]. Lorazepam produced significant impairment in all these parameters.

Human pharmacodynamics Cognition Motor function

Anxiolytic Efficacy and Motor‑Sparing Profile in Preclinical Models

In rats, TPA023 produced anxiolytic‑like effects in the elevated plus maze with a minimum effective dose (MED) of 1–3 mg/kg p.o., corresponding to 70–88% receptor occupancy [1]. In the same species, TPA023 did not produce sedation in a chain‑pulling assay even at 30 mg/kg p.o., a dose achieving 99% occupancy [1]. No impairment was observed in the mouse Rotarod assay [2]. In contrast, non‑selective benzodiazepines (e.g., diazepam) produce significant sedation and motor impairment at anxiolytic doses (e.g., diazepam 3 mg/kg i.p. reduces Rotarod performance by >50%) [3].

Anxiolytic Sedation Rotarod Elevated plus maze

Lack of Physical Dependence and Withdrawal Liability

In a mouse dependence model, chronic (7‑day) treatment with the non‑selective agonist triazolam produced precipitated withdrawal upon administration of the benzodiazepine antagonist FG 7142, characterized by handling‑induced convulsions [1]. In contrast, mice treated for 7 days with TPA023 (dose regimen sufficient to maintain >90% occupancy) did not exhibit precipitated withdrawal when challenged with FG 7142 [1]. Additionally, FG 7142 did not precipitate withdrawal in mice treated chronically with TPA023 [1]. This profile differs markedly from triazolam and other non‑selective benzodiazepines, which reliably induce physical dependence [2].

Dependence Withdrawal Abuse liability

In Vivo Receptor Occupancy and Ex Vivo Binding Affinity Comparison with α1‑Selective Agents

Ex vivo [3H]flumazenil binding in mouse forebrain revealed that TPA023 has an ED50 of 0.22 mg/kg p.o. for displacing radioligand from GABAA receptors, whereas the α1‑selective hypnotic zolpidem requires a much higher ED50 of 6.5 mg/kg p.o. [1]. This 30‑fold difference in in vivo potency reflects TPA023's higher affinity for the benzodiazepine binding site across multiple subtypes (including α1, α2, α3, α5) compared to zolpidem's preferential α1 affinity but lower absolute potency [2].

Receptor occupancy Ex vivo binding Zolpidem

Optimal Research and Procurement Use Cases for TPA023 (CAS 252977-51-8)


Dissecting α2/α3‑Mediated Anxiolysis Without α1‑Mediated Sedation

Researchers investigating the neurobiological substrates of anxiety can employ TPA023 as a pharmacological tool to selectively activate α2‑ and α3‑containing GABAA receptors while leaving α1‑ and α5‑containing receptors functionally silent. This selectivity, validated by in vitro efficacy profiling [1] and human pharmacodynamic studies showing spared cognition and motor function [2], enables precise attribution of anxiolytic effects to α2/α3 subtypes without the confounding sedation, amnesia, or ataxia inherent to non‑selective benzodiazepines. Recommended for use in behavioral assays such as elevated plus maze, fear‑potentiated startle, and conditioned emotional response paradigms where motor integrity is critical.

Chronic Dosing Studies Requiring Low Physical Dependence Liability

Long‑term administration studies investigating adaptive changes in GABAA receptor expression, synaptic plasticity, or network function can utilize TPA023 to avoid the physical dependence and withdrawal syndromes associated with chronic benzodiazepine exposure. Preclinical evidence demonstrates that 7‑day continuous treatment with TPA023 at occupancy levels exceeding 90% does not precipitate withdrawal upon antagonist challenge [3], in stark contrast to triazolam and other non‑selective agonists. This property minimizes experimental variability arising from spontaneous or precipitated withdrawal, making TPA023 the preferred compound for chronic dosing protocols.

Human Translational PET Imaging Studies of GABAA Receptor Occupancy

Investigators conducting positron emission tomography (PET) studies with [11C]flumazenil can utilize TPA023 as a reference α2/α3‑selective ligand to establish occupancy‑response relationships in the absence of sedation. Human PET data confirm that a 2‑mg oral dose achieves 50–60% occupancy without overt sedative effects [4], providing a benchmark for target engagement in clinical pharmacology studies. The well‑characterized plasma concentration‑occupancy relationship (EC50 = 9 ng/mL in humans) [5] further supports its use as a calibration tool for novel GABAA‑targeted imaging agents.

In Vitro Screening of Novel α2/α3‑Selective Compounds

Medicinal chemistry and drug discovery programs focused on developing next‑generation subtype‑selective GABAA modulators should include TPA023 as a benchmark control in in vitro functional assays. Its defined partial agonist efficacy at α2/α3 (~30–50% of chlordiazepoxide) and silent antagonist profile at α1/α5 [1] provide a reference point for evaluating the functional selectivity and intrinsic activity of new chemical entities. Procurement of high‑purity TPA023 (≥98% HPLC) ensures reliable and reproducible assay performance across screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for TPA 023

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.